![molecular formula C21H20ClFN4O3 B2589870 5-(4-(1-(2-Fluorphenyl)-1H-imidazol-2-yl)piperazin-1-yl)-benzo[d][1,3]dioxol-5-yl-methanon-hydrochlorid CAS No. 1189929-42-7](/img/structure/B2589870.png)

5-(4-(1-(2-Fluorphenyl)-1H-imidazol-2-yl)piperazin-1-yl)-benzo[d][1,3]dioxol-5-yl-methanon-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

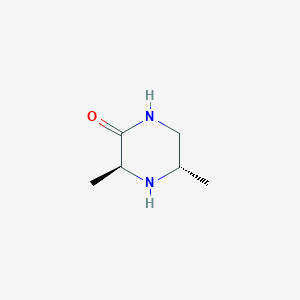

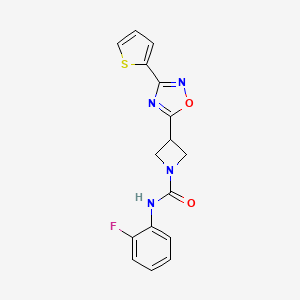

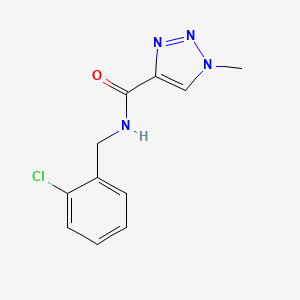

Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.

BenchChem offers high-quality benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die strukturellen Eigenschaften der Verbindung machen sie zu einem potenziellen Kandidaten für die Entwicklung von Antikrebsmitteln. Forscher haben ihre Auswirkungen auf Krebszelllinien wie CCRF-CEM, LNCaP und MIA PaCa-2 untersucht . Weitere Studien sind erforderlich, um ihre Wirkmechanismen aufzuklären und ihre Wirksamkeit in vivo zu bewerten.

- Die Verbindung wurde als Sensor für die Detektion von Schwermetallionen verwendet, insbesondere Blei (Pb^2+). Durch Abscheiden einer dünnen Schicht dieser Verbindung auf einer Glaskohlenstoffelektrode (GCE) mit einer leitfähigen Polymermatrix (Nafion) wurde ein empfindlicher und selektiver Pb^2+-Sensor entwickelt . Solche Anwendungen sind für die Umweltüberwachung und -sicherheit von entscheidender Bedeutung.

- Obwohl es sich nicht um eine direkte wissenschaftliche Forschungsanwendung handelt, ist es erwähnenswert, dass diese Verbindung chemisch synthetisiert wird und zur Verwendung als Aromastoff in bestimmten Lebensmittelkategorien (ausgenommen Getränke) bestimmt ist . Das Verständnis ihrer geschmacksverstärkenden Eigenschaften trägt zu Innovationen in der Lebensmittelindustrie bei.

- Die Kristallstruktur von Benzo[d][1,3]dioxol-5-yl-2-(6-Methoxynaphthalen-2-yl)propanoat (einer verwandten Verbindung) wurde bestimmt. Der monokline Kristall weist spezifische Abmessungen und Winkel auf, die wertvolle Daten für Kristallographen und Materialwissenschaftler liefern . Solche Studien verbessern unser Verständnis von molekularen Wechselwirkungen.

Anticancer-Forschung

Metall-Ionen-Sensorik

Synthese von Aromastoffen

Kristallographie und Strukturuntersuchungen

Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Krebsforschung bis zur Kristallographie. Weitere Untersuchungen werden zusätzliche Anwendungen aufdecken und zum wissenschaftlichen Fortschritt beitragen. 🌟

Wirkmechanismus

Imidazole Compounds

The imidazole ring is a key component of important biological compounds like histidine, purine, histamine, and various structures in DNA . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Benzodioxol Compounds

Benzodioxol is a type of ether that is often used in drug design due to its ability to increase lipophilicity, which can improve drug penetration into cells . It’s found in a variety of pharmaceutical agents with diverse therapeutic indications .

Piperazine Compounds

Piperazine is a common feature in a variety of pharmaceuticals and illicit drugs. It’s often used in the design of antipsychotic and antidepressant medications due to its ability to interact with various neurotransmitter receptors .

Biochemische Analyse

Biochemical Properties

Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may have anti-inflammatory properties. Additionally, this compound can bind to various proteins, influencing their function and stability.

Cellular Effects

The effects of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and degradation of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown stability under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical interactions and cellular responses.

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLCMYLUPVLOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)

![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)

![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2589794.png)

![4-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)

![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2589804.png)

![4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2589805.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)

![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)